molecular formula C17H19N3OS2 B2668757 3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile CAS No. 1396757-65-5

3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2668757
CAS No.: 1396757-65-5
M. Wt: 345.48
InChI Key: BEURHCXTPLKRJR-UHFFFAOYSA-N
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Description

3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile is a complex organic compound that features a thiazole ring, a piperidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of appropriate thioamide and α-halo ketone precursors under acidic conditions. The piperidine ring can be introduced through nucleophilic substitution reactions, and the benzonitrile group is often added via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring can interact with metal ions or other cofactors, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile is unique due to its combination of a thiazole ring, a piperidine ring, and a benzonitrile group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS2/c18-11-14-2-1-3-15(10-14)16(21)20-7-4-13(5-8-20)12-23-17-19-6-9-22-17/h1-3,10,13H,4-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEURHCXTPLKRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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